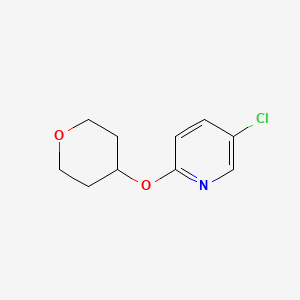

5-Chloro-2-(oxan-4-yloxy)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-2-(oxan-4-yloxy)pyridine is a chemical compound with the molecular formula C11H12ClNO4 . It is related to 5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid . The molecule consists of 12 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Chlorine atom .

Molecular Structure Analysis

The molecular structure of this compound is determined by the sum of the atomic weights of each constituent element multiplied by the number of times each element appears in the formula . The InChI code for this compound is 1S/C11H12ClNO4/c12-9-5-7 (11 (14)15)6-13-10 (9)17-8-1-3-16-4-2-8/h5-6,8H,1-4H2, (H,14,15) .Aplicaciones Científicas De Investigación

Supramolecular Architectures and Material Properties

- Persistent Prevalence of Supramolecular Architectures : A study by Khalid et al. (2021) on novel pyridine-based hydrazone derivatives synthesized via ultrasonication revealed insights into their optimized geometry, nonlinear optical properties, and natural bond orbitals. These compounds exhibit remarkable non-covalent directional interactions, crucial for materials architecture, highlighting their potential in designing new materials with specific properties Khalid et al., 2021.

Biomimetic Electron Transfer and Sensing Applications

- Biomimetic Electron Transfer : Lukas et al. (2002) prepared a green chromophore with photophysical and redox properties similar to chlorophyll a. This compound, featuring a perylene-based analogue, demonstrates potential in biomimetic electron donor−acceptor systems, suggesting applications in solar energy conversion and sensing technologies Lukas et al., 2002.

Environmental and Water Treatment Research

- Degradation of Pyridine in Drinking Water : Research by Li et al. (2017) on the degradation of pyridine, a nitrogen heterocyclic compound, in drinking water using a dielectric barrier discharge (DBD) system provided valuable insights. The study elucidated the oxidation pathway of pyridine, contributing to the development of effective water treatment methods to address contamination by nitrogenous compounds Li et al., 2017.

Fluorescence and Luminescence in Materials

- High Fluorescence Quantum Yield of Carbon Dots : Shi et al. (2016) identified organic fluorophores as the main fluorescence origins in carbon dots with high fluorescence quantum yields. This discovery opens avenues for deeper understanding and expansion of applications for carbon dots in bioimaging, sensing, and optoelectronics Shi et al., 2016.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

- Selective Multi-Responsive Luminescent Sensors : Zhang et al. (2018) synthesized novel Ln-MOFs using mixed ligands, demonstrating their application as selective sensors for explosives and metal ions. This highlights the potential of pyridine-based MOFs in environmental monitoring and safety applications Zhang et al., 2018.

Safety and Hazards

The safety data sheet for a related compound, 5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid, indicates that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Mode of Action

This is followed by transmetalation, where organic groups are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling, the reaction enables the formation of carbon–carbon bonds, which are fundamental in organic synthesis and can lead to the creation of a wide variety of complex organic compounds .

Result of Action

In the context of suzuki–miyaura coupling, the compound could potentially contribute to the formation of carbon–carbon bonds, leading to the synthesis of complex organic compounds .

Action Environment

It’s worth noting that the suzuki–miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that it may be robust against a variety of environmental conditions.

Propiedades

IUPAC Name |

5-chloro-2-(oxan-4-yloxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-8-1-2-10(12-7-8)14-9-3-5-13-6-4-9/h1-2,7,9H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEURSBTXFGTEMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2998449.png)

![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2998450.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2998453.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate](/img/structure/B2998454.png)

![Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate](/img/structure/B2998456.png)

![4-(methoxymethyl)-1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2998459.png)

![Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate](/img/structure/B2998460.png)

![N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-iodoaniline](/img/structure/B2998468.png)

![Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-ylmethyl)carbamate](/img/structure/B2998471.png)